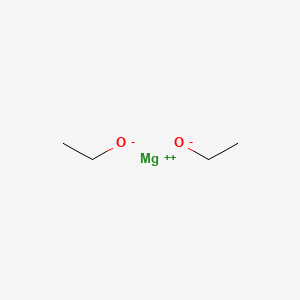

Magnesium ethoxide

Description

The exact mass of the compound Magnesium ethanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2414-98-4 |

|---|---|

Molecular Formula |

C2H6MgO |

Molecular Weight |

70.37 g/mol |

IUPAC Name |

magnesium;ethanolate |

InChI |

InChI=1S/C2H6O.Mg/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

RLWYTFZKQOKDFG-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].[Mg+2] |

Canonical SMILES |

CCO.[Mg] |

Other CAS No. |

2414-98-4 |

physical_description |

Off-white powder with an alcohol-like odor; [MSDSonline] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis of Magnesium Ethoxide: Mechanistic Control & Catalytic Applications

Executive Summary

Magnesium ethoxide (

This technical guide provides a rigorous, self-validating protocol for the synthesis of high-purity

Part 1: Reaction Thermodynamics & Kinetics

The Passivation Challenge

The stoichiometric reaction between magnesium and ethanol is simple:

However, metallic magnesium instantly forms a passivation layer of magnesium oxide (

The Iodine Activation Mechanism

Iodine (

-

Initiation: Iodine reacts with surface magnesium to form magnesium iodide (

). -

Solubilization:

is highly soluble in ethanol, effectively "lifting" the passivation layer and exposing fresh -

Propagation: The exposed magnesium reacts with ethanol.[1][2]

may also form soluble adducts (e.g.,

Mechanism Visualization

The following diagram illustrates the surface activation pathway, highlighting the critical role of the iodine initiator.

Figure 1: Mechanistic pathway of Iodine-initiated this compound synthesis. Note the removal of the passivation layer via soluble

Part 2: Catalytic Activation Strategies

To achieve specific particle morphologies (crucial for catalyst supports) or high purity (for pharma), the activation strategy must be tailored.

| Strategy | Reagents | Mechanism | Target Application |

| Iodine Initiation | Formation of soluble | General Synthesis, Pharma Intermediates | |

| Halide Promotion | Radical initiation and surface pitting. | Ziegler-Natta Precursors | |

| Physical Activation | Ball Milling / HCl Wash | Mechanical/Chemical removal of oxide prior to reaction. | High-Reactivity Requirements |

| Morphology Control | Silicone Oil / n-Hexane | Modulates solvent polarity to control precipitation rate.[3] | Spherical Catalyst Supports |

Part 3: Optimized Experimental Protocol

Safety Warning: This reaction generates Hydrogen gas (

Equipment Setup

-

Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a reflux condenser.

-

Atmosphere: Nitrogen (

) line with an oil bubbler (to maintain positive pressure and vent -

Temperature Control: Oil bath with magnetic stirring or overhead mechanical stirrer (preferred for morphology control).

Step-by-Step Methodology (Iodine-Activated)

Step 1: System Inertization

-

Dry the glassware in an oven at 120°C for 2 hours.

-

Assemble the reactor while hot and purge with dry

for 30 minutes to remove ambient moisture. Rationale: Moisture hydrolyzes Mg(OEt)2 back to Mg(OH)2.

Step 2: Reagent Preparation

-

Magnesium: Use Mg turnings or powder (99.9%). If the oxide layer is heavy, wash rapidly with 0.1N HCl, rinse with acetone, and vacuum dry.

-

Ethanol: Must be anhydrous (<0.1% water). Standard "absolute" ethanol often contains traces of water that inhibit initiation.

Step 3: Initiation (The "Grignard" Standard)

-

Add Mg metal (e.g., 24.3 g, 1.0 mol) to the flask.

-

Add a small volume of anhydrous ethanol (approx. 50 mL) to cover the Mg.

-

Add Iodine crystal (

, approx. 0.5 g). -

Observation: The solution will turn dark brown. Heat gently to 40-50°C.

-

Validation: The color will fade to clear/yellow as

forms, and bubbles (

Step 4: Reaction & Reflux

-

Once initiation is confirmed, add the remaining ethanol (total 10-15 molar equivalents) slowly to maintain a steady reflux.

-

Heat the system to reflux (~78°C).

-

Maintain reflux until

evolution ceases completely (typically 4-12 hours depending on Mg particle size).

Step 5: Isolation & Drying

-

Filter the hot suspension under

atmosphere (using a Schlenk frit is ideal). -

Drying: Dry the white solid in a vacuum oven at 60-80°C for 6 hours.

-

Storage: Store in a desiccator or glovebox.

Process Workflow Diagram

Figure 2: Operational workflow for the safe synthesis and isolation of this compound.

Part 4: Characterization & Quality Control

To ensure the product meets the stringent requirements of drug development or catalyst manufacturing, the following QC metrics are required:

| Test | Method | Acceptance Criteria |

| Magnesium Content | EDTA Titration | 21.0% - 22.0% (Theoretical: 21.2%) |

| Ethanol Content | GC-Headspace | < 1.0% (Solvates may exist, requiring higher drying temps) |

| Particle Size (D50) | Laser Diffraction | 10 - 50 |

| Morphology | SEM (Scanning Electron Microscopy) | Spherical (for Catalysis) vs. Irregular (for Pharma) |

| Purity | XRD (X-Ray Diffraction) | Absence of MgO peaks ( |

Part 5: Applications in Drug Development & Catalysis

Pharmaceutical Intermediates

While often overshadowed by its polymer applications,

-

Mild Base: Used in Knoevenagel condensations and Claisen condensations where strong bases (like NaOEt) might cause side reactions or racemization.

-

Chelation Control: The Magnesium ion (

) can coordinate with dicarbonyl compounds, stabilizing enolate intermediates and directing stereoselectivity in complex syntheses.

Ziegler-Natta Catalyst Support

In the polyolefin industry,

-

Mechanism:

is reacted with -

Impact: Spherical

leads to spherical polypropylene granules, which have better flowability and bulk density in industrial reactors.

References

-

Reaction Mechanism & Kinetics

-

Morphology Control

- Morphology Controlled this compound: Influence of Reaction Parameters.

-

Source: 7

-

Industrial Application (Ziegler-Natta)

-

Safety & Hydrogen Management

- Hydrogen Safety in Chemistry: Scale-up and Protocol.

-

Source: 8

-

Organic Synthesis Utility

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 5. Probing into morphology evolution of this compound particles as precursor of Ziegler-Natta catalysts [poj.ippi.ac.ir]

- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 7. tandfonline.com [tandfonline.com]

- 8. helgroup.com [helgroup.com]

- 9. researchgate.net [researchgate.net]

Magnesium ethoxide chemical formula C4H10MgO2

An In-depth Technical Guide to Magnesium Ethoxide (C₄H₁₀MgO₂)

Abstract

This compound (Mg(OCH₂CH₃)₂), a versatile and highly reactive organometallic compound, serves as a critical reagent and precursor across a spectrum of chemical disciplines. This guide provides a comprehensive technical overview of its core properties, synthesis, and multifaceted applications, intended for researchers, chemists, and professionals in drug development and materials science. We delve into its fundamental reactivity as a strong base and nucleophile, its pivotal role as a catalyst and catalyst support in polymerization, and its utility in advanced organic synthesis and materials science. Detailed, field-proven protocols for its synthesis, purification, and application are presented, underpinned by mechanistic insights and safety considerations to ensure both efficacy and operational security in the laboratory and industrial settings.

Introduction: The Versatility of a Fundamental Reagent

This compound, also known as magnesium ethylate, is an organomagnesium compound that has carved a significant niche in both academic research and industrial processes.[1] While its structure is simple, its reactivity is complex and highly valuable. It functions primarily as a potent base and a source of nucleophilic ethoxide ions, but its utility extends far beyond these basic roles.[2][3] In the realm of polymer chemistry, it is an indispensable precursor for Ziegler-Natta catalysts used in olefin polymerization.[4][5] In organic synthesis, it catalyzes a variety of reactions, including the classic Tishchenko reaction, and serves as a key reagent in the synthesis of complex pharmaceutical intermediates.[1][6] Furthermore, its application in materials science as a precursor for magnesium-based nanomaterials, such as magnesium oxide (MgO), highlights its expanding importance in nanotechnology and advanced coatings.[1][7] This guide aims to provide an in-depth exploration of this compound, bridging fundamental chemistry with practical, application-focused knowledge.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀MgO₂ | [1] |

| Molecular Weight | 114.43 g/mol | [1][8] |

| CAS Number | 2414-98-4 | [9] |

| Appearance | White to light grey solid/powder | [1][4] |

| Melting Point | 270 °C (decomposes) | [1][9] |

| Density | 1.010 g/cm³ | [1][10] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [3][9] |

| Sensitivity | Highly sensitive to air and moisture | [9][11] |

| Stability | Stable under inert atmosphere, but reacts violently with water | [9][10] |

Synthesis and Purification of this compound

The synthesis of high-purity this compound is critical, as its morphology and purity directly influence the outcomes of subsequent reactions, particularly in catalysis.[5][12] The most common method involves the direct reaction of magnesium metal with absolute ethanol.

Causality in Synthetic Protocol Design

The direct synthesis from magnesium metal and ethanol appears straightforward, but several factors are critical for success.

-

Magnesium Activation: Magnesium metal is typically passivated by a thin layer of magnesium oxide on its surface, which prevents reaction. An activator, most commonly a crystal of iodine (I₂) or a compound like N-bromosuccinimide, is required to disrupt this oxide layer and initiate the reaction.[13][14] The activator generates a small amount of magnesium iodide in situ, which etches the surface and exposes fresh, reactive magnesium.

-

Anhydrous Conditions: this compound reacts violently with water to form magnesium hydroxide and ethanol.[3][15] Therefore, the use of absolute (anhydrous) ethanol and the maintenance of a dry, inert atmosphere (e.g., nitrogen or argon) are non-negotiable for achieving a high yield of the desired product.

-

Reaction Control: The reaction is exothermic and produces hydrogen gas. It must be conducted in a well-ventilated fume hood with appropriate pressure release and temperature control (reflux) to manage the reaction rate safely.[13]

Experimental Protocol: Synthesis from Magnesium Metal

This protocol describes a common laboratory-scale synthesis of this compound.[13][16]

-

Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a stopper. Ensure all glassware is thoroughly oven-dried before assembly.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with activated magnesium turnings (e.g., 4.8 g, 0.2 mol).[16]

-

Initiation: Add a small crystal of iodine or a catalytic amount of N-bromosuccinimide.[13]

-

Solvent Addition: Slowly add absolute ethanol (e.g., 50 mL) to the flask.[16]

-

Reaction: Gently heat the mixture to reflux. The reaction will initiate, evidenced by the evolution of hydrogen gas. Continue refluxing with vigorous stirring until all the magnesium metal has been consumed and has disappeared.[13][16]

-

Isolation (Optional): If a solid product is required, the excess ethanol can be removed via rotary evaporation under reduced pressure. The resulting white powder should be handled and stored under an inert atmosphere.[16] For many applications, the resulting solution of this compound in ethanol can be used directly.[16]

Caption: Simplified mechanism of the Tishchenko reaction.

This methodology has been extended to the Aldol-Tishchenko reaction, a powerful tandem process for synthesizing 1,3-diol monoesters, which are valuable building blocks in natural product synthesis. [17][18]

Base-Catalyzed Reactions and Enolate Formation

As a strong, non-nucleophilic base (in the absence of proton sources), this compound is effective for deprotonating acidic C-H bonds to form enolates from ketones and esters. [2]These enolates are key intermediates in a wide array of synthetic transformations, including:

-

Aldol Condensations: Formation of β-hydroxy carbonyl compounds.

-

Claisen Condensations: Synthesis of β-keto esters.

-

Michael Additions: Conjugate addition to α,β-unsaturated systems.

Its utility as a base also extends to promoting elimination and rearrangement reactions. [2]

Application in Pharmaceutical Synthesis: Amidine Formation

In modern drug development, this compound has emerged as a mild, safe, and scalable reagent for the direct synthesis of cyclic amidines from amines and aryl nitriles. [6][19]This transformation is crucial for creating privileged heterocyclic scaffolds found in many pharmacologically active compounds. [6]The reaction proceeds via Lewis acid activation of the nitrile by the magnesium center, facilitating the nucleophilic attack of the amine. This method provides a significant advantage over more hazardous reagents like trimethylaluminum. [19]

Applications in Polymer and Materials Science

Beyond organic synthesis, this compound is a cornerstone material in the production of polymers and advanced inorganic materials.

Precursor for Ziegler-Natta Catalysts

This compound is a key precursor for preparing high-performance MgCl₂-supported Ziegler-Natta catalysts, which are workhorses in the industrial production of polyolefins like polypropylene and polyethylene. [4][5][20][21] Process Overview: The synthesis of the catalyst involves the chlorination of this compound with titanium tetrachloride (TiCl₄). [5][20]During this process, the ethoxide groups are replaced by chloride ions, and the active titanium species are incorporated onto the resulting magnesium dichloride support.

The Critical Role of Morphology: The particle size, shape, and internal pore architecture of the initial this compound precursor are of paramount importance. [5][12]The final polymer particle replicates the morphology of the catalyst support in a phenomenon known as the "replication effect." [5][22]Therefore, by controlling the morphology of the this compound during its synthesis, manufacturers can precisely control the morphology (e.g., particle size distribution, bulk density) of the final polymer product. [12][22]This control is essential for the efficiency of industrial polymerization processes, such as those occurring in gas-phase or slurry reactors.

Caption: Workflow for Ziegler-Natta catalyst preparation.

Sol-Gel Synthesis of Magnesium Oxide Nanomaterials

This compound is an ideal precursor for the sol-gel synthesis of high-purity magnesium oxide (MgO) nanoparticles. [7][23]The sol-gel process offers precise control over the final material's properties, such as particle size, surface area, and porosity.

Process Overview: The synthesis involves the controlled hydrolysis and condensation of this compound in an alcoholic solvent.

-

Hydrolysis: Mg(OEt)₂ + H₂O → Mg(OH)(OEt) + EtOH

-

Condensation: 2 Mg(OH)(OEt) → (EtO)Mg-O-Mg(OEt) + H₂O

This process, often catalyzed by an acid or base, results in the formation of a "sol" (a colloidal suspension of solid particles in a liquid), which then evolves into a "gel" (a continuous solid network). [7][23]Subsequent drying and calcination (thermal treatment) of the gel removes residual organics and water, yielding pure, crystalline MgO. The pH of the hydrolysis catalyst has been shown to be a crucial parameter in determining the textural properties of the final MgO solid. [7][23]

Caption: Sol-gel process for MgO nanoparticle synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Flammability: It is a flammable solid that can self-heat and may ignite on contact with air. [24][25][26]It must be kept away from all ignition sources, including heat, sparks, and open flames. [15][25]* Reactivity with Water: It reacts violently with water and moisture, releasing flammable ethanol vapor. [9][15]All handling must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [27]* Health Hazards: It causes serious eye irritation and skin irritation. [15][24]Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and neoprene or nitrile rubber gloves, must be worn at all times. [15][24]* Storage: Store in a tightly sealed container under a blanket of inert gas (nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable solids. [15][27]* Spill Management: In case of a minor spill, eliminate all ignition sources and cover the material with dry earth, sand, or another non-combustible material. Use only non-sparking tools for cleanup. [25]

Conclusion and Future Outlook

This compound is a reagent of fundamental importance with a remarkably broad application scope. Its well-understood reactivity as a base and catalyst continues to be exploited in organic synthesis for the efficient construction of complex molecules. In polymer science, its role as a morphological template for Ziegler-Natta catalysts remains a cornerstone of industrial polyolefin production. Looking forward, the increasing demand for precisely engineered nanomaterials is likely to expand the use of this compound in sol-gel processes for creating advanced functional materials with tailored properties for catalysis, electronics, and ceramics. As research pushes the boundaries of precision in both molecular and materials synthesis, the reliability and versatility of this compound will ensure its continued relevance and value to the scientific community.

References

-

Bloom Tech. (2024, January 8). How is this compound formed?. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 16). This compound as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans. Retrieved from [Link]

-

Salispharm. (2024, June 17). What is this compound Used For?. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2414-98-4,this compound. Retrieved from [Link]

-

Polyolefins Journal. (2015). Addition of a second alcohol in this compound synthesis as a way to vary the pore architecture of Ziegler-Natta catalysts. Retrieved from [Link]

-

Gelest, Inc. (2015, March 17). This compound - Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2009, January 16). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

Taylor & Francis Online. (2009, November 16). Morphology Controlled this compound: Influence of Reaction Parameters and Magnesium Characteristics. Retrieved from [Link]

-

SciSpace. (2008, November 19). Kinetic and morphological study of a this compound-based Ziegler–Natta catalyst for propylene polymerization. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Magnesia Synthesis via Sol−Gel: Structure and Reactivity. Retrieved from [Link]

- The Preparation Research of this compound-Based Polypropylene Catalyst. (n.d.).

-

ACS Publications. (2018, April 24). This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound MG(C2H5O)2. Retrieved from [Link]

- Metal alkoxides. (n.d.). Retrieved from a general chemical supplier website.

-

Journal of Applied Research of Chemical-Polymer Engineering. (2020). The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound. Retrieved from [Link]

-

Global Growth Insights. (2026, January 19). This compound Market Forecast & Outlook 2035. Retrieved from [Link]

-

ACS Publications. (n.d.). Magnesia Synthesis via Sol−Gel: Structure and Reactivity | Langmuir. Retrieved from [Link]

-

ResearchGate. (2022, July 22). How is this compound appropriately prepared, stored and used to dry ethanol?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Magnesium ethanolate | C4H10MgO2 | CID 164963 - PubChem. Retrieved from [Link]

-

PubMed. (2018, May 4). This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 2414-98-4. Retrieved from [Link]

- Google Patents. (n.d.). CN101024599A - Solid this compound and preparing method.

-

MDPI. (2021, November 25). Synthesis, Properties, and Selected Technical Applications of Magnesium Oxide Nanoparticles: A Review. Retrieved from [Link]

-

Aaltodoc. (n.d.). The Tishchenko reaction and its modifications in organic synthesis. Retrieved from [Link]

-

PMC. (2024, June 5). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. Retrieved from [Link]

- Denmark Group. (n.d.). The Tishchenko Reaction: Recent Advances, Modifications and Applications. Retrieved from a university research group website.

-

SciELO. (2010, June 18). Low Temperature Synthesis of Magnesium Oxide and Spinel Powders by a Sol-Gel Process. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Magnesium Oxide by the Sol-Gel Method: Effect of the pH on the Surface Hydroxylation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What is this compound Used For? - Salispharm [salispharm.com]

- 3. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Cas 2414-98-4,this compound | lookchem [lookchem.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Magnesium ethanolate | C4H10MgO2 | CID 164963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 2414-98-4 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. chemwhat.com [chemwhat.com]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. fishersci.se [fishersci.se]

- 16. tandfonline.com [tandfonline.com]

- 17. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 19. This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 21. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]

- 22. The Preparation Research of this compound-Based Polypropylene Catalyst - Dissertation [m.dissertationtopic.net]

- 23. researchgate.net [researchgate.net]

- 24. gelest.com [gelest.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 27. This compound - Career Henan Chemical Co. [coreychem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Magnesium Ethoxide (CAS 2414-98-4)

This guide provides an in-depth technical overview of this compound (CAS 2414-98-4), a versatile and highly reactive organometallic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical principles, field-proven applications, and critical safety protocols.

Introduction and Significance

This compound, also known as magnesium ethylate or diethoxymagnesium, is an organomagnesium compound with the chemical formula Mg(OC₂H₅)₂.[1] It typically appears as a white to light-grey powder or granular solid.[2][3] Its high reactivity stems from the polarized Mg-O bond, which makes the ethoxide groups strongly basic and nucleophilic. This property makes it an indispensable reagent and catalyst in a multitude of chemical transformations.

Its primary roles in modern chemistry include serving as a potent, non-nucleophilic base, a precursor for advanced materials, and a critical component in catalysis, particularly in polymerization.[2][4] Unlike many other strong bases, its heterogeneous nature in certain solvents can be advantageous, allowing for easier product separation. However, its extreme sensitivity to moisture is a critical handling parameter that dictates its storage and use.[3][5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2414-98-4 | [6] |

| Molecular Formula | C₄H₁₀MgO₂ | [2] |

| Molecular Weight | 114.43 g/mol | [2] |

| Appearance | White to light grey solid powder or granules | [2][3] |

| Melting Point | 270 °C (decomposes) | [2][7] |

| Density | ~1.01 g/cm³ | [2][3] |

| Solubility | Insoluble: Water (reacts violently), Ether, Hydrocarbons.[6][8][9] Slightly Soluble: Ethanol.[8][9] | |

| Stability | Stable under dry, inert conditions.[3] Reacts violently with water, moisture, strong acids, and oxidizing agents.[3] Air and moisture sensitive.[10] |

Synthesis and Purification

The standard synthesis of this compound involves the direct reaction of magnesium metal with anhydrous ethanol. The reaction is often initiated with a catalytic amount of an activator like iodine.[1]

Causality in Synthesis Protocol:

-

Anhydrous Ethanol: The use of absolute (anhydrous) ethanol is critical. This compound reacts violently with water to form magnesium hydroxide and ethanol, which would quench the reaction and contaminate the product.[6][7]

-

Magnesium Activation: The surface of magnesium metal is typically passivated by a thin layer of magnesium oxide. An activator, such as a small crystal of iodine, is used to disrupt this oxide layer and initiate the reaction with ethanol.

-

Inert Atmosphere: Due to its sensitivity to air and moisture, the synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the product and ensure high purity.[9]

Laboratory-Scale Synthesis Protocol:

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a mechanical stirrer, and an addition funnel.

-

Reagents: Add activated magnesium turnings (e.g., 0.2 mol) to the flask.

-

Initiation: Add a small crystal of iodine.

-

Reaction: Slowly add absolute ethanol (e.g., 50 mL) from the addition funnel to the magnesium turnings while stirring.[11]

-

Reflux: Once the initial exothermic reaction subsides, gently heat the mixture to reflux until all the magnesium metal has been consumed.[11]

-

Isolation: Cool the reaction mixture. The product, this compound, will precipitate as a white solid. The solvent can be removed under vacuum to yield the final product.[11]

Caption: Workflow for the synthesis of this compound.

Purification Protocol:

For applications requiring very high purity, this compound can be purified by recrystallization.

-

Dissolution: Dissolve approximately 1g of the crude solid in a mixture of 12.8 mL of absolute ethanol and 20 mL of dry xylene.[3][10]

-

Reflux: Reflux the mixture under a dry, inert atmosphere.[3][10]

-

Crystallization: Add an additional 10 mL of absolute ethanol and allow the solution to cool slowly.[3][10]

-

Isolation: Filter the resulting solid under a nitrogen blanket and dry thoroughly in a vacuum to obtain purified this compound.[3][10]

Core Applications & Mechanistic Insights

This compound's utility spans a wide range of chemical domains, primarily driven by its strong basicity and role as a catalyst support.

Catalyst Carrier for Olefin Polymerization:

A primary industrial application of this compound is as a precursor for Ziegler-Natta catalyst supports.[10][12] It serves as a solid support for titanium tetrachloride. This support structure is crucial for controlling the morphology and stereospecificity of the resulting polymers, such as polypropylene and polyethylene.[10][13] Traditional Ziegler-Natta catalysts based on this compound often generate titanium active sites that contain ethoxide ligands, which can influence catalyst activity and the molecular weight distribution of the polymer produced.[14]

Base-Catalyzed Condensation Reactions:

As a strong base, this compound is highly effective in promoting reactions that require the deprotonation of weakly acidic C-H bonds. A classic example is the Claisen condensation , where it is used to form enolates from esters, leading to the synthesis of β-keto esters.

-

Mechanism: The ethoxide ion deprotonates the α-carbon of an ester, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to form the β-keto ester.

Caption: Mechanism of the Claisen condensation catalyzed by this compound.

Pharmaceutical and Agrochemical Synthesis:

This compound is a key reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] It facilitates various transformations such as esterifications, etherifications, and the formation of carbon-carbon bonds.[1][2] For instance, it has been shown to be a highly effective catalyst for the synthesis of dicayanomethylendihydrofurans, important electron acceptors for nonlinear optical materials, providing significantly higher yields than monovalent metal ethoxides.[11][15]

Materials Science & Sol-Gel Processes:

In materials science, this compound serves as a precursor for the synthesis of magnesium-based materials.[2] It is used in sol-gel processes to create high-purity magnesium oxide (MgO) thin films and precision ceramics.[8][16] These materials have applications in biomedical coatings, electronic substrates, and as protective layers due to their high thermal stability and insulating properties.[16]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its primary hazards are its flammability and high reactivity with water.

| Hazard Class | GHS Classification | Precautionary Statement(s) | Source(s) |

| Flammability | Flammable Solid (Category 1/2), Self-heating (Category 1) | H228, H251: Keep away from heat/sparks/open flames. No smoking. | [9][17][18] |

| Reactivity | Reacts violently with water. | EUH014: Keep away from water. | [7] |

| Health Hazards | Causes serious eye irritation (Category 2/2A). Causes skin irritation. | H319, H315: Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [9][17] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a flame-retardant lab coat.[9][19]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20]

-

Inert Conditions: For transfers and reactions, use an inert atmosphere (e.g., a glove box or Schlenk line) to prevent contact with air and moisture.[7]

-

Ignition Sources: Eliminate all sources of ignition, including static discharge. Use non-sparking tools for handling the solid.[9][20]

Storage:

-

Store in a tightly sealed container, preferably under an inert gas like nitrogen.[17][19]

-

Keep in a cool, dry, well-ventilated area designated for flammable solids.[7][21]

-

Store away from incompatible materials, especially water, moisture, acids, and oxidizing agents.[3][20]

Emergency Procedures:

-

Spills: For minor spills, cover with dry earth, sand, or another non-combustible material.[20] Do not use water.[17] Use non-sparking tools to collect the material into a suitable container for disposal.[9]

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. DO NOT USE WATER , as it will react violently and may exacerbate the fire.[9][17]

References

- This compound - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ik-oEtrbfPPKsw2UGnmAh3rAiXrnvy9hdwvbVA3Yot9BBrXEaXkbdpy9Z74xvvKyNOnAY8ra_DAltHksTt_YP6vqAJj6bnm5AVIPA3g2x9wRAxR-zoaMzyBf6wYyBipd2U1J]

- CAS 2414-98-4: this compound - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwen-FP9VHyxL7E65yl9jbI1gysWefSjfetlh9b7nSRA0G-Jr-VlQft5DdPbdrWP0Wnc2Qw4P3vBWfBzNcqE1m8fdIWPCK7vy72ABXkzSCrNUoEEZ4juCSK5WtxSJUbb8EHA==]

- What is this compound Used For? - Salispharm. (2024, June 17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxokeXJ46kTnr1Z0-qRMM-F144ErPk5PaxKpxDlJHxkoV9_5aN2SmqcBd8rvxB9TxMKuyHKFNwgcBNrWSWIdk7FrM7kIr04A87V7KverMM92QQKBGWpFLIK_xbc3ip50mKwE8C988ytD1sfCR3gYHqZEp8DjH4swyn-144Cx-j1uprRW4=]

- This compound - Gelest, Inc. (2015, March 17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHodMO-jnZr3J3P7IbO3z40L-jku7-0yBKnwD0roX76VS0mGoqYuIXqickbGZq54Hd2H781eVC5QH8lYGOmJ6z7tGrhJA0t-KiJP-n4rVhC98iA9is6dbVaLem8RmUMltWZbFIGS_VpWbsvRb54Ulx7Si7w-CZmqpg_VbFYMEgZp-Q=]

- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkOFEx84sDLEzFvglDOOfSmjOkDkatyGF6HRXwEsDNJ26PIDdZv5e6l6psNePX-3TvFkkJunfDOIpa1XT-QtybNjpNMHg9mmU09q7m6SIOV90nY5Lyqcj__XteTEwInJZFk8=]

- Material Safety Data Sheet - this compound - SPECIALTY ORGANICS, INC. (2015, January 7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBFPkvIeGkFwLuRWjRr9XMYGMlpj5nZGn04BizvvOHYSCun_vDEwbNEri9iIQqBvU3cbaajRFrbCaD4LPO7W1nJnGtIm9Mf9TCKuKWYf0whY1xrLNiaaTK8SgPseIhppKNrvnFc4P-L5Ikpad3Qt4VGTXmV9yPId7cYzR5VI43kOuaoQ=]

- SAFETY DATA SHEET - Fisher Scientific. (2009, January 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHQIszxHuEo-fo978EhAC3kOBh4ZTgviUz2ZMnyBKzhBZYtU21xRnFc12Z4ZhVjuavnx0g7mUe-39bjFMWoL3qlWhOOc8Eas3_FUgC9s-Gx-nfWLzivkDoi8Hl8tVUVJ6Rvu3MD2P8nbNb-95BefUmzgq6S6kyp062QD07DePWrc6GFh6N8nywdcLfWgMmZwPyHgnlrO0igL_pvDy28lSClAZ8J38Na9sSRZTNA_wvhEGeknXzexMlp6MmsWCz66KX6UCZJMjcrMU8pO7nA==]

- SAFETY DATA SHEET - this compound. (2023, October 4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhxlB1p9aGoR0oohzVMTqK_Vpyr9A23cfjMNkYeqIKt1Wwp-Dm597fFMkihIOeOPh5G29A2UB3yuwNTJfIiE4sYkDJppEr3x96NbRjcgUOhHEn9xwyJHgNslVrjdDgAlEgloFz7YJVS_8uqTXxX0P9pNzfIAGbYYBKc4twH-TfhhJtguVn363BZl0=]

- Cas 2414-98-4,this compound | lookchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwma5ALEr4acG80FXUhX2P-Am6uL0G8gSsVx6jNwsEeFR_Hv2SCKjIiyk641hVFLWjO1mCxqsN43Q5XRE03jdw0E4cd6YBHuB4w__JuXNwsLyA3FIHmdQQJ3VwH7ye4udkaH-CznYX]

- This compound | 2414-98-4 - ChemicalBook. (2026, January 13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLFdmVgwCB8l3pIaS7MbyoUYZZYS7IV8TBMx0MphtY9ikHMOVYFamNVFRHxoKn7bwZ8in8dC0cfj46uArRfQ94l0scMAdx5Jt-hXR6SCyTMTkgvg4fsRdqRcv-e0bG0c_Zg9Stjw9AE6a1gkEEHuTtn4OfJSUDaylt5lEZEPl4Iw==]

- This compound|China - Hosea Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJDqnRlRq6Ch9aqzsMe4NbwrQBrQzb-UWqfr6BG9uR-UBtPDQqILWPZjbg29EkwrKhcD1Owt1fIJ_j25DrpWE-_wKMYr7TiaA51cgLilo2heiev0DWDB4AofbF5h8wSfjVo6U70PTsd1kSKZE=]

- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuPJQ56qmyHg5cpSZWBm6u10uySskNaY4qZsNmVvyg4_HbC_X-BQvZT8uTUOt3L9Hur8EKmpWw8EiXJNMmXyeWZhe3g9Mslpqg8e9GPjaF4TS6MkU4pZGV8aL4vUUVI-mjF1dZ]

- This compound 2414-98-4 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVjtux_aLQFKJJp9y-KVRrBrrEZAFRlRU2eo-cBKDglJwxYgDq5tcSKsDaw9ezXQP1S19qlHHzbbn8hA5YR5iYfKFdGw3y0cm66XaWwqOhhhg595IM19uxMWD8U3oxyzW7ZLNHWiCFqLCNWB4T3cL16v9pCgCOFO54_aMZG2gMu3tE]

- This compound - Career Henan Chemical Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiL3J-8WGmifuvqmfFSEhVaylC97jVBBiT8EnEOkKJQO3rQGIzwJo27ZdK04LiVayC_CjoXu9LP2EhFA9DT5If_CoNPa69ylbkuD9jIXj1hLGlIKsyn84QdFhjSKxbBUNKUa9AyQRSs06Q6Spw0vAp7AR2gEpG4BtiTYz1aviPODc=]

- Effects of the Ethoxide in the Coordination Sphere of Titanium on the Performance of MgCl2-Based Ziegler–Natta Catalyst. (2018, April 18). Industrial & Engineering Chemistry Research - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9f4UQQPMBH84MxiQijJw-Gvpk9_MnsUpNseD05AgR4LshylEFSZQIoPQs230ngzvSeC6LXrMpRInDODPGn8V70Pf0IwF4nrjogg8SDLbZJsPWtinlRR-IyNhjbu3ZnooOMbtqsp9xEPKT3-ePtZg7]

- This compound, Mg 21-22% 250 g | Buy Online | Thermo Scientific Alfa Aesar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTH48vChrqVJIY5OmoU7-iHJvvNVX3bu6o0lFKSAf75ZM2Ad4OOtmHg_cgTISogEFgxs-PRECuizGON0f6xWWsA_jX0_Dz_2b7Ap-H3iMT0jdfpaGiUn4m0kwJgJX9If_BAzC1MA5BpBQdFZVXVwyAEsmkVeDiFYyi8rsTG3Wbh59NcRsqQh3-z7wxRkamapeZ3pahl0z1Sg==]

- How is this compound formed? - Knowledge - Bloom Tech. (2024, January 8). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFyHYDQ9SEHCilvkehnUGCIGBohw8k4aX6yy14RsyZUuashRcuufjrbWGrCiD24ftzxlPnGkBrH06D6koko9MTTa7fRl-VSEqYcCIlhqYa7yOUB3GmShwRvxQKrhBgDJvF4tofV-Ri04XpB4RJFW8kmjPeDIw18jOMa3pzQ5GqcpN_hyAobDeAQ==]

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCOQ3ofn4Rc7Fub8oY0zSntTsDyiVXwIZuYzWG1I5a0Ap0C41Dgvvjbg8iACCla6El70hhchUEUtz9b3HcPqXraNF_bAMC6BD7Q6c7NO2EPWf2teIo_OF68TQyfP8noXOIPOl6hBftbCn_Q9ssrbgAYxLjkISWjLU=]

- This compound as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGJTeGvxThubVOwXKmu-M8v33oVuoULoFmA99Tni7_kJ4YajBuuhNr6SJeDlFG-yHzkW18Qpg4iTU-C2fCasfyHfmemF-M9mj3GDvGZj5yHy3ogeOoP21G5GmFZC3ROmag8c0on4gMhTmg0xjnFK4QxyXEhvlv4oI=]

- Full article: this compound as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans - Taylor & Francis. (2006, August 16). [URL: https://vertexaisearch.cloud.google.

- This compound MG(C2H5O)2 - ChemBK. (2024, April 10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDku2otJebpgSU0NUvp1ZAz4wMeoZ0g5b6FY_mf7l7J_Imk4H-ghtprZ8d1GoL9QQpv1OOsXXsk6sEssOgBoQeS2LHGLHHaAInpL371N6gzhv60lKk3oab0spWKZ3FwheXlEUV8PwvANcIl521gO3tqvgL-cn8Z3Qgfzg=]

- This compound CAS#: 2414-98-4 • ChemWhat | Database of Chemicals & Biologicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3pbE_-2Mr61wOn7o-5BJ5R9B1fvRrFAHFbb-PuuIR6mbt27KEFh4HrhTVZ2qg657BuV3lJYqcfAtaTTVJmuScYiSu454LwWSuD4c1Xg9UrhH28zGI3rpgM67yWnDMG4OmlaKMdHAMaEq49bL928VMhUBA5c=]

- This compound 0.98 Magnesium ethylate - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1pAraNmyEwkFrc1GCokJ9NiI0OwLeWNaALF2FJ9_4CEQemvLvz-fqJrEu2_YaUHwOu6Pei4lAZZ9juEQ2OYrvwz4iIBtPuTRH8KN1ExzVMFqffMYw7WyJN96zPowbMnxVSizHSW_GV3-UZhI20aGGjGTpIw==]

- CAS 2414-98-4 this compound - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFmZ4vXjFE7enXkfOrUqtAW11LTXHkPeU5Z_VmjKwA0INgfjzsn91-Ej8_fC9PuA0NtBx1_9FuS3P8ApeBnbisiZC_Tld36Gt4P6oGU6m0VFeO8bjCt4ABwwjp0Htvnie8HxBIL9yvMuqouAyFTGR5Q53TDdhx6Xj7iGR5ZOPyl0ESfTAXrp5hWKuAyJ0k]

- Morphology Controlled this compound: Influence of Reaction Parameters and Magnesium Characteristics | Request PDF - ResearchGate. (2025, August 9). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRPX4_fh0McXoAttYAnAJwWjXubFo_w4L6Q_l-IK8oIibka2jmPKMeatOEsZdA6n_DzqYWYjuMZKLrsuuP1cKPi81Q8yzqFq4NHsWXhe5g2VR0FdncnZuCFX8wuiaOHKwyqLZOMMBTDGjBBt2prQ6gJ8lxJq9oMxZk6dJSqUH6xsp4xoyyBD_Rra-xVWfhfLPdyf1QAZq02-gKTZce_OLxKVemMWKoveE1Xqm_zhA-6Sma3C478SDu_-TAGF2OfSKTJta_dM2bpVCqdi6g-N8F3qLf2GG]

- CAS RN 2414-98-4 - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpDuXYU0gRCBvKrZTLKxFRJPaRhNnTaFpDxpeWE8xS7va98xAsFeh7gV8X8ZJgF85oQ2dIU5ZvgEUvOGEW4BeA5SuR9RIUrenRlRspTNqk8sFlTrLlH2Q7x2vodbfUGWFlq31zEHUgAlV8wh280w0=]

- This compound CAS 2414-98-4 - GetChem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG56ldHYenpYE5yylJ86UG6YpD8lYfChu3Dw1Qy8680_OWAnSVo1TUg6ll0uGo9P4mlv9R832O7aGsQIu_yNt6OINqcjX0aFREj1ZQYBZZDwfNEZgaLN02kBm5euZMym__oQsYWY0LZ4005avl2FmL_0TB3XUjBTyRc]

- CN101024599A - Solid this compound and preparing method - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg9mxxXmJzgGm3sURAORk7DDCFtIKQtUutLcaoVlCdCDpQGDy0zvd9LF6apC1pSB34ClGQeo6aqNedf4KYECVuJh6vAPE1o4OafqL2VQZF93T4gn0f3n9w3sh1w0aPGoNEg0utg11ZE2UxORo=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, January 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqAZffr8jz75tEEH1Ue0KuiPONDqTCw1OlGbX7Yhj6uJcvYLMSUt-aCISJ70BkntK-nx485YiGRafzChe36pC5IyczWEp6PfSFT5i_w0KOWQq3CoVUcG4HJ8Z-1Z1mZHuKRcNvjFxk6CvxkIXKj0z9Gcm_5DFgmgqxlSOIDgV3G3SrnUVlEdrmE_VN-WMSqnd63_JB_6-qZOj3Nehw6oJAaZKK1LltgLqSDDRhJ3cH2RnSxsOLlBnnYFfUC1m-pV19SDrNy1ahfJynNxg=]

Sources

- 1. What is this compound Used For? - Salispharm [salispharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2414-98-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.se [fishersci.se]

- 8. This compound|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 9. gelest.com [gelest.com]

- 10. lookchem.com [lookchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound, Mg 21-22% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. 乙醇镁 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. soichem.com [soichem.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Career Henan Chemical Co. [coreychem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. getchem.com [getchem.com]

Physical properties of magnesium ethoxide powder

Technical Whitepaper: Characterization and Optimization of Magnesium Ethoxide Powder

Executive Summary

This compound (

The critical value of this compound does not lie merely in its chemical composition, but in its physical morphology . Through the "replication phenomenon," the particle geometry, porosity, and size distribution of the

Fundamental Physical Properties

The following data aggregates standard commercial specifications with empirical observations from catalyst synthesis workflows.

Table 1: Physicochemical Property Matrix

| Property | Typical Value | Technical Context |

| Appearance | White to off-white granular powder | Color shifts to gray/yellow indicate oxidation or contamination. |

| Molecular Weight | 114.43 g/mol | Stoichiometric basis for TiCl₄ loading calculations. |

| True Density | 1.01 g/cm³ | Low density compared to MgO (3.58 g/cm³), indicating an open, polymeric structure. |

| Bulk Density | 0.30 – 0.50 g/mL | Critical for reactor throughput. Higher bulk density precursors yield higher bulk density polymers. |

| Melting Point | 270°C (Decomposes) | Does not melt; undergoes thermal decomposition to MgO. |

| Solubility (Ethanol) | Soluble / Reactive | Forms solvates ( |

| Solubility (Toluene) | Insoluble / Dispersible | Standard medium for slurry-phase catalyst synthesis. |

| Solubility (Heptane) | Insoluble | Ideal for washing and removing impurities without dissolving the support. |

| Hygroscopicity | Extreme | Rapid hydrolysis releases ethanol and forms |

Deep Dive: Morphology and Particle Engineering

In drug development and catalysis, the physical form of the solid is as critical as its purity. For

The Replication Phenomenon

The geometric integrity of the

-

Spherical Morphology: Preferred for industrial flowability. Spherical precursors yield spherical polymer beads, preventing reactor fouling.

-

Particle Size Distribution (PSD): A narrow span ((D90-D10)/D50 < 1.0) is required to ensure uniform polymerization kinetics.

-

Target D50: Typically 10–50 µm for standard polypropylene processes.

-

-

Porosity: While raw

has a relatively low surface area (<10–20 m²/g), it acts as a "reactive template." During reaction with

Visualization: The Morphological Replication Cycle

Figure 1: The morphological replication cycle. The geometric properties of the Mg(OEt)₂ precursor are genetically transferred to the final polymer particle.

Thermal and Chemical Stability

Thermal Decomposition (TGA Profile)

Thermogravimetric Analysis (TGA) of this compound reveals a multi-step decomposition pathway. Unlike stable oxides,

-

Stage 1 (50°C – 150°C): Loss of physically adsorbed solvent (ethanol/toluene).

-

Stage 2 (270°C – 350°C): Primary decomposition of the ethoxide group.

-

Mechanism:[2]

-hydrogen elimination or pyrolytic cleavage. -

Reaction:

.

-

-

Stage 3 (>400°C): Formation of crystalline MgO (Periclase).

Hydrolysis Kinetics

This compound is extremely moisture-sensitive. Hydrolysis is not merely a surface phenomenon; it degrades the bulk crystal structure, destroying the "template" effect required for catalysis.

Impact: The formation of

Visualization: Degradation Pathways

Figure 2: Chemical stability map showing the divergent pathways of hydrolysis (destructive to catalysis) and thermal decomposition (route to ceramics).

Analytical Protocols: A Self-Validating System

To ensure scientific integrity in experimental workflows, the following protocols utilize internal checks to validate data quality.

Protocol A: Particle Size Analysis (Laser Diffraction)

-

Objective: Determine D10, D50, D90 and Span.

-

Dispersion Medium: n-Heptane (anhydrous). Do not use ethanol, as it dissolves the sample.

-

Validation Step:

-

Measure background signal of pure heptane.

-

Add sample until obscuration is 10–15%.

-

Self-Check: If obscuration drops rapidly over 60 seconds, the sample is dissolving or settling. Re-check solvent purity or stirring speed.

-

Protocol B: Hydrolysis Detection (FTIR)

-

Objective: Detect early-stage degradation before batch use.

-

Method: ATR-FTIR in a glovebox or N₂-purged accessory.

-

Key Markers:

-

Pass: Strong peaks at 1060 cm⁻¹ and 1120 cm⁻¹ (C-O stretching).

-

Fail: Broad absorption band at 3400–3600 cm⁻¹ (O-H stretch from

or adsorbed water).

-

-

Action: If O-H peak is detected, the batch must be re-dried or discarded; vacuum drying at 100°C may remove adsorbed water but cannot reverse chemical hydrolysis.

References

-

Hosea Chem. (n.d.). This compound Product Specifications and Applications. Retrieved from

-

Hakim, S., et al. (2020). The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound. Journal of Applied Research of Chemical-Polymer Engineering. Retrieved from

-

Thermo Scientific Chemicals. (n.d.). This compound, 98% Product Data. Retrieved from

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

-

Strem Chemicals. (n.d.). This compound, 98% [MgE Fine Grain]. Retrieved from

Sources

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Magnesium Ethoxide in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on the solubility of magnesium ethoxide, a reagent of significant interest in organic synthesis and materials science. As a Senior Application Scientist, the aim is to provide not just data, but a deeper understanding of the principles governing its solubility, practical methodologies for its determination, and the implications for its use in various applications.

Introduction: The Dual Nature of this compound

This compound, with the chemical formula Mg(OC₂H₅)₂, is an organometallic compound that primarily exists as a white to light-yellow solid.[1] Its utility stems from its character as a strong base and a potent nucleophile, making it a valuable tool in a wide array of chemical transformations.[2] These include Grignard reactions, ester and ether formations, enolate formations, and various base-catalyzed reactions.[2] The efficacy of this compound in these applications is intrinsically linked to its ability to dissolve in organic solvents, a topic that, despite its importance, is not always straightforward. This guide will unravel the complexities of its solubility, providing a clear path for its effective utilization.

The Theoretical Underpinnings of this compound Solubility

The solubility of this compound is a multifaceted phenomenon governed by several key factors. Unlike simple organic molecules, its behavior in solution is heavily influenced by its structure, the nature of the solvent, and the presence of any coordinating species.

The Role of Aggregation and Polymeric Structures

In the solid state and in solution, this compound has a propensity to form oligomeric or polymeric structures.[3] This association is a common characteristic of metal alkoxides and significantly impacts their solubility.[4] The degree of polymerization can be influenced by the method of preparation and the purity of the compound. Highly aggregated forms generally exhibit lower solubility due to the increased lattice energy that must be overcome by the solvent.

Solvent Parameters and Their Influence

The principle of "like dissolves like" provides a foundational understanding. However, for this compound, a more nuanced view is required:

-

Polarity and Coordinating Ability: While this compound is an ionic compound, its solubility is not limited to highly polar solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are effective due to the ability of the oxygen atoms in the solvent to coordinate with the magnesium center, thereby breaking down the aggregate structure and solvating the individual this compound units.[1][5] Protic solvents like ethanol can also dissolve this compound, although the solubility can be limited and is subject to the formation of alcoholate complexes.[4]

-

Aprotic vs. Protic Solvents: Aprotic solvents that are good coordinating agents are generally preferred for many applications to avoid unwanted reactions. Protic solvents, such as alcohols, can react with the highly basic ethoxide anion.

-

Hydrocarbon Solvents: this compound is generally insoluble in non-polar hydrocarbon solvents like toluene and hexanes.[6] This is due to the inability of these solvents to effectively solvate the charged species and break apart the polymeric structure.

The interplay of these factors is visually represented in the following diagram:

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in readily available literature. This is partly due to its reactivity and sensitivity to moisture, which can complicate measurements. However, based on available safety data sheets and chemical supplier information, the following table summarizes known solubility data.

| Solvent | Chemical Formula | Type | Solubility (g/L) | Temperature (°C) | Observations |

| Methanol | CH₃OH | Protic, Polar | 31[7] | Not Specified | |

| Ethanol | C₂H₅OH | Protic, Polar | 0.9[7] | Not Specified | Often used in its synthesis, implying solubility. However, some sources state it is "practically insoluble," suggesting the physical form is critical.[4] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Ethereal | Soluble[1][5] | Not Specified | A common solvent for its reactions. |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Ethereal | Soluble[5] | Not Specified | Widely used in applications involving this compound. |

| Toluene | C₇H₈ | Aprotic, Non-polar | Insoluble[6] | Not Specified | |

| Xylene | C₈H₁₀ | Aprotic, Non-polar | Sparingly Soluble | Not Specified | Used in a purification method in combination with ethanol.[8][9] |

| Hydrocarbons | - | Aprotic, Non-polar | Insoluble[6] | Not Specified | General classification. |

| Water | H₂O | Protic, Polar | Insoluble (reacts)[1] | Not Specified | Reacts violently to form magnesium hydroxide and ethanol.[1] |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.

Experimental Protocol for the Determination of this compound Solubility

Given the air- and moisture-sensitive nature of this compound, its solubility must be determined under an inert atmosphere using appropriate techniques. The following protocol outlines a robust gravimetric method coupled with subsequent analytical quantification of magnesium.

Principle

An excess of solid this compound is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of dissolved magnesium in the supernatant is determined.

Experimental Workflow

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Methodology

Materials and Equipment:

-

High-purity this compound

-

Anhydrous organic solvent of interest

-

Schlenk flasks or similar air-free glassware[10]

-

Inert gas supply (Argon or Nitrogen)

-

Constant temperature bath with magnetic stirring capabilities

-

Air-tight centrifuge tubes (if using centrifugation)

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for magnesium quantification (e.g., burette for titration, ICP-OES, or AAS)[2][11]

Procedure:

-

Preparation of the Saturated Solution:

-

Under a positive pressure of inert gas, add an excess amount of finely powdered this compound to a pre-weighed, dry Schlenk flask. The presence of excess solid is crucial to ensure saturation.

-

Record the mass of the this compound added.

-

Using a cannula or a dry syringe, transfer a known volume or mass of the anhydrous organic solvent into the Schlenk flask.

-

Seal the flask and record the mass of the solvent added.

-

-

Equilibration:

-

Place the sealed Schlenk flask in a constant temperature bath set to the desired experimental temperature.

-

Stir the suspension vigorously using a magnetic stir bar for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the stirring and allow the solid to settle.

-

Method A: Filtration: Using an inert gas counter-flow, carefully draw a sample of the clear supernatant through a syringe fitted with a pre-weighed syringe filter into a pre-weighed, dry collection vessel (e.g., another Schlenk flask). This step must be performed while maintaining the experimental temperature to prevent precipitation.

-

Method B: Centrifugation: Transfer the suspension under inert atmosphere to an air-tight centrifuge tube. Centrifuge at a sufficient speed and duration to achieve complete separation of the solid. Carefully decant the clear supernatant into a pre-weighed collection vessel under an inert atmosphere.

-

-

Sample Analysis:

-

Accurately determine the mass of the collected supernatant.

-

The concentration of magnesium in the supernatant can be determined by one of the following methods:

-

Complexometric Titration: A known volume of the supernatant is diluted with an appropriate solvent and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., Eriochrome Black T) at a buffered pH.[2]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): The supernatant is carefully digested in an acidic solution and then diluted to a known volume. The magnesium concentration is then measured against a series of calibration standards.[11]

-

-

-

Calculation of Solubility:

-

From the determined concentration of magnesium in the supernatant and the total mass of the supernatant, calculate the mass of dissolved this compound.

-

Express the solubility in appropriate units, such as grams of this compound per 100 g of solvent or moles per liter.

-

Practical Implications and Considerations

-

Reaction Homogeneity: For reactions where this compound acts as a soluble base, ensuring complete dissolution is critical for achieving reproducible results and predictable reaction kinetics. The choice of a suitable solvent is paramount.

-

Heterogeneous Reactions: In cases where this compound is used as a heterogeneous catalyst or reagent, its particle size and surface area become more critical than its bulk solubility.

-

Influence of Additives: The solubility of this compound can be influenced by the presence of other reagents. For instance, in the context of Ziegler-Natta catalysis, the addition of iodine as a catalyst during the synthesis of this compound can increase its solubility by forming a quasi-stable complex.[12]

-

Moisture Sensitivity: The extreme sensitivity of this compound to moisture cannot be overstated. All solvents and equipment must be scrupulously dried, and all manipulations should be performed under a dry, inert atmosphere to prevent hydrolysis, which leads to the formation of insoluble magnesium hydroxide.[1]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility and effectiveness in a wide range of chemical processes. While general solubility trends are understood, the lack of extensive quantitative data necessitates careful experimental evaluation for specific applications. By understanding the theoretical principles of its solubility and employing rigorous experimental techniques, researchers can confidently navigate the solution landscape of this versatile reagent, unlocking its full potential in their scientific endeavors.

References

-

Salispharm. (2024, June 17). What is this compound Used For?. [Link]

-

Sciencemadness.org. "Alkoxides, Metal". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Salispharm. (2024, June 17). What is this compound Used For?. [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

-

PrepChem.com. Synthesis of this compound/Aluminum Isopropoxide. [Link]

-

University of York. Schlenk Lines - Chemistry Teaching Labs. [Link]

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

- Hongmanee, G., et al. (2016). Probing into morphology evolution of this compound particles as precursor of Ziegler-Natta catalysts. Polyolefins Journal, 3(1), 47-54.

-

Gelest, Inc. (2015, March 17). This compound Safety Data Sheet. [Link]

-

University of Bristol. (2018, December). University Health and Safety Guidance Document SCHLENK LINE. [Link]

-

FAQ. (2023, January 8). What are the properties, uses, and preparation methods of this compound?. [Link]

- Holm, T. (1966). Influence of Magnesium Purity on the Addition of Grignard Reagents to α,β-Unsaturated Esters. Acta Chemica Scandinavica, 20, 2821-2822.

- Dow Global Technologies Inc. (2005).

- Sayes, C. M., et al. (2006). Comparative Solubility of Nanoparticles and Bulk Oxides of Magnesium in Water and Lung Simulant Fluids. Toxicological Sciences, 92(1), 173-183.

- Harahap, R. I. M., et al. (2022). Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry. Cureus, 14(7), e26922.

-

lookchem. Cas 2414-98-4,this compound. [Link]

-

European Union Reference Laboratory for Pesticides. Development and validation of an automated extraction method for the analysis of high-water content commodities. [Link]

-

University of California, Irvine. The Grignard Reaction. [Link]

- Al-Momani, I. F. (2010). Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium. Jordan Journal of Pharmaceutical Sciences, 3(1).

-

NIST. Magnesium oxide. [Link]

-

ResearchGate. Characterization and validation of candidate reference methods for the determination of calcium and magnesium in biological fluids. [Link]

-

ChemWhat. This compound CAS#: 2414-98-4. [Link]

-

PrepChem.com. Synthesis of this compound/Aluminum Isopropoxide. [Link]

- Diao, Y., et al. (2002). Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure and Gel Chemistry.

-

OSTI.gov. A Thesis Submitted for the Degree of M. Sc in Chemistry. [Link]

-

Royal Society of Chemistry. Materials Chemistry C. [Link]

-

ResearchGate. Magnesium oxide solubility in KCl-LiCl and CsCl-KCl-NaCl eutectic melts. [Link]

-

Penn A-State. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

-

ResearchGate. Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure and Gel Chemistry. [Link]

-

Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]

-

University of California, Santa Cruz. Grignard Reaction. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent. [Link]

Sources

- 1. What is this compound Used For? - Salispharm [salispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. マグネシウムエトキシド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 7. gelest.com [gelest.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 2414-98-4 [chemicalbook.com]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]

Technical Guide: Theoretical & Practical Frameworks of Magnesium Ethoxide Bonding

This guide synthesizes theoretical bonding principles with practical experimental protocols for Magnesium Ethoxide (

Executive Summary

This compound (

Theoretical Framework: The Mg-O Bond & Oligomerization

The Mg-O Bond Character

The bonding in this compound is not purely ionic. While the difference in electronegativity between Mg (1.31) and O (3.[1]44) suggests high ionic character, Density Functional Theory (DFT) studies reveal significant covalent contribution due to orbital overlap.

-

Ionic Contribution: Electrostatic attraction drives the initial formation, giving

its high lattice energy and insolubility in non-polar solvents. -

Covalent Contribution: The empty

orbitals of -

Coordination Driver: Magnesium seeks to satisfy a coordination number (CN) of 6 (octahedral) in the solid state. However, the ethoxide ligand is sterically small enough to allow bridging, leading to cluster formation.

Oligomerization: The "Cubane" Stabilization

In solution and solid phases,

- -bridging: Two Mg atoms share one oxygen.

- -bridging: Three Mg atoms share one oxygen (common in the cubane core).

This oligomerization explains the compound's "memory effect" in catalyst synthesis, where the particle morphology of the

Visualization of Oligomeric Assembly

The following diagram illustrates the theoretical assembly pathway from a transient monomer to the stable tetrameric cluster.

Figure 1: Theoretical assembly pathway of this compound from monomeric species to stable clusters, driven by coordination saturation.

Hydrolysis & Stability: The Degradation Mechanism

For drug development and catalysis, moisture sensitivity is the primary failure mode. The hydrolysis of

Mechanism of Hydrolysis

Water acts as a nucleophile attacking the electrophilic Mg center.

-

Nucleophilic Attack:

coordinates to the empty orbital of Mg. -

Proton Transfer: A proton transfers from the coordinated water to the ethoxide oxygen.

-

Elimination: Ethanol (

) leaves, and a hydroxyl group ( -

Condensation:

species condense to form

Reaction:

Visualization of Hydrolysis Kinetics

Figure 2: Step-wise hydrolysis mechanism. Note the feedback loop where product formation (cracking) exposes new surfaces.

Experimental Protocol: Anhydrous Synthesis

Objective: Synthesize high-purity, granular

Reagents & Equipment

-

Magnesium Metal: Turnings or powder (99.9% purity).

-

Ethanol: Absolute (>99.5%), dried over 3Å molecular sieves.

-

Catalyst: Iodine (

) crystals (Sublimed). -

Apparatus: 3-neck round bottom flask, reflux condenser,

gas line, mechanical stirrer.

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1. Activation | Purge reactor with | Iodine reacts with surface oxide ( |

| 2. Initiation | Add 10% of the ethanol volume. Observe for hydrogen evolution (bubbling) and color change (brown | The exothermic reaction |

| 3. Propagation | Once initiated, add remaining ethanol dropwise over 2 hours while refluxing (78°C). | Slow addition maintains steady kinetics and promotes uniform particle growth (prevents fines). |

| 4. Aging | Reflux for an additional 2-4 hours after addition is complete. | Ensures complete conversion of Mg core; allows "Ostwald ripening" of crystallites. |

| 5. Drying | Evaporate excess ethanol under vacuum/rotary evaporation. | Removal of solvated ethanol collapses the structure into the stable solid powder form. |

Safety Note: Hydrogen gas is generated. Ensure adequate venting and absence of ignition sources.

Data Summary: Physical & Thermodynamic Properties

The following data is compiled from computational (DFT) and experimental (XRD/Calorimetry) sources.

| Property | Value | Source/Method |

| Mg-O Bond Length | 1.95 - 2.10 Å | XRD / DFT (B3LYP) |

| Coordination Geometry | Distorted Octahedral | Solid State Physics |

| Lattice Energy | ~2900 kJ/mol | Born-Haber Cycle |

| Hydrolysis Enthalpy | -38.2 kJ/mol | Calorimetry (Exothermic) |

| Solubility (Ethanol) | Sparingly Soluble | Forms solvated adducts |

| Decomposition Temp | > 270°C | TGA Analysis |

Applications in Drug Development & Catalysis

Pharmaceutical Applications

While

-

Nano-MgO Precursor: Hydrolysis of

in controlled organic media yields ultra-pure, high-surface-area -

Drug Stabilization: Used in non-aqueous formulations to scavenge acidic impurities that would otherwise degrade acid-sensitive APIs (Active Pharmaceutical Ingredients).

Ziegler-Natta Catalysis

In the polymer industry,

-

Pore Architecture: The "cubane" clusters react with

to form -

Morphology Control: The particle shape of the

precursor is directly replicated in the final polymer granule (Replica Phenomenon), determining the flowability of the produced plastic.

References

-

Synthesis Protocol & Iodine Activation

-

Ziegler-Natta Support & Morphology

-

Cluster Structure & Bonding

-

Hydrolysis & Sol-Gel Chemistry

-

General MgO/Alkoxide DFT Studies

Sources

- 1. arxiv.org [arxiv.org]

- 2. US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use - Google Patents [patents.google.com]

- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 6. Unexpected Reactions between Ziegler-Natta Catalyst Components and Structural Characterization of Resulting Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Open-Source DFT Calculations of Electronic Structure to Understand Bonding in Solids â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

Magnesium Ethoxide: Physicochemical Profiling and Catalytic Applications

Technical Whitepaper | Version 2.0

Executive Summary

Magnesium ethoxide (

This guide moves beyond basic data sheets to analyze the structural-functional relationships of

Part 1: Physicochemical Constants & Structural Analysis[5]

Understanding the density of this compound requires distinguishing between its crystal density (intrinsic to the lattice) and bulk density (dependent on particle packing). In reactor engineering, the bulk density is the operational parameter, determining solids loading and suspension rheology.

Table 1: Physicochemical Specifications

| Property | Value | Technical Context |

| Molecular Formula | Stoichiometric ratio 1:2 (Mg:Ethoxide).[5] | |

| Molecular Weight | 114.43 g/mol | Critical for calculating Ti/Mg ratios in catalyst synthesis. |

| True Density | ~1.01 g/cm³ | The density of the solid material excluding pore volume. |

| Bulk Density | 0.20 – 0.50 g/cm³ | Highly variable based on synthesis method (granular vs. powder). Higher bulk density is preferred for high-throughput reactors. |

| Appearance | White to off-white powder | Hygroscopic; grays upon oxidation or hydrolysis. |

| Solubility (Ethanol) | Slightly Soluble | Solubility increases with temperature; facilitates recrystallization mechanisms. |

| Solubility (Water) | Decomposes | Hydrolyzes rapidly to |

Structural Causality

The "true density" of 1.01 g/cm³ is relatively low compared to Magnesium Chloride (

-

Implication: When

is converted to the active

Part 2: Synthesis Protocol (Iodine-Initiated Metallization)

Objective: Synthesize high-purity granular

Reagents

-

Magnesium Metal (Turnings or Granules): 1.0 eq (Surface cleaned).

-

Anhydrous Ethanol (< 50 ppm

): Excess (Solvent & Reagent). -

Iodine (

): 0.01 eq (Initiator). -

Safety Note: This reaction generates Hydrogen gas (

).

Step-by-Step Workflow

-

System Inertization:

-

Purge a jacketed glass reactor with dry Nitrogen (

) for 30 minutes. Moisture acts as a poison, terminating the formation of ethoxide.

-

-

Activation:

-

Load Mg metal and a small portion of Ethanol (10% of total volume).

-

Add Iodine crystals. Agitate at 40°C until the brown color of Iodine fades (formation of

), indicating activation.

-

-

Reaction Phase:

-

Dose the remaining Ethanol slowly to control the exotherm.

-

Raise temperature to reflux (~78°C).

-

Observation: Evolution of

bubbles indicates reaction progress.

-

-

Aging & Morphology Control:

-

Maintain reflux for 4–6 hours.

-

Critical Insight: Extended aging allows "Ostwald Ripening," where small fines dissolve and redeposit onto larger particles, increasing bulk density and narrowing particle size distribution (PSD).

-

-

Drying:

-

Filter the white suspension under

pressure. -

Dry in a rotary evaporator at 60°C under vacuum to remove bound ethanol.

-

Visualization: Synthesis Pathway

Figure 1: Iodine-initiated synthesis pathway converting Mg metal to Ethoxide with H2 evolution.

Part 3: Application in Ziegler-Natta Catalysis[1]

The primary utility of

The Titanation Mechanism

To become active,

-

Ligand Exchange:

. -

Lattice Transformation: The amorphous ethoxide converts into the crystalline

lattice. -

Pore Generation: As ethanol byproducts leave the matrix, they leave behind pores. These pores are where the polymerization occurs.

Self-Validating Protocol:

If the

Visualization: Catalyst Activation

Figure 2: Transformation of Mg(OEt)2 into active Ziegler-Natta catalyst support.

Part 4: Application in Heritage Conservation

While industrial catalysis demands anhydrous conditions, conservation science leverages the reactivity of

Deacidification Mechanism

Acidic paper (due to alum-rosin sizing) becomes brittle over time.

-

Neutralization:

reacts with ambient moisture to form -

Alkaline Reserve:

absorbs atmospheric -

Buffer: The

remains in the paper fibers, neutralizing future acidic pollutants (

Note: Unlike aqueous treatments, ethoxide-based sprays use organic solvents (like HFE or heptane) to prevent ink bleeding or fiber swelling.

Part 5: Handling, Safety, and Storage[6]

Hydrolysis Sensitivity

is classified as Water Reactive .-

Risk: The formation of Ethanol creates a flammability hazard. The formation of

renders the material useless for catalysis (dead catalyst).

Storage Protocol

-

Atmosphere: Store strictly under Nitrogen or Argon.

-

Container: Aluminum or HDPE bottles with teflon-taped seals.

-

Shelf Life: If sealed properly, stable for 12 months. Any clumping indicates moisture ingress.

References

-

PubChem. (n.d.). This compound | C4H10MgO2.[5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Dashti, A., et al. (2015). Kinetic and morphological study of a this compound‐based Ziegler–Natta catalyst for propylene polymerization. Polyolefins Journal. Retrieved from [Link]

-

Giorgi, R., et al. (2005). Nanoparticles of Mg(OH)2: synthesis and application to paper conservation. Langmuir. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 2414-98-4 [chemicalbook.com]

- 6. This compound CAS#: 2414-98-4 [m.chemicalbook.com]

- 7. This compound, Mg 21-22% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. chemwhat.com [chemwhat.com]